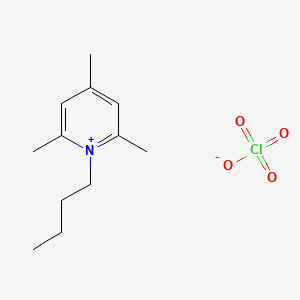

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate

Description

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium salt featuring a pyridinium cation substituted with a butyl group at the 1-position and methyl groups at the 2-, 4-, and 6-positions. The perchlorate anion (ClO₄⁻) serves as the counterion. This compound is notable for its high solubility in polar solvents and stability under ambient conditions, characteristics shared with other perchlorate salts . Its structural complexity, conferred by the bulky organic cation, distinguishes it from simpler perchlorates like ammonium or sodium perchlorate. Potential applications include use in ionic liquids, explosives, or as a catalyst in organic synthesis, though specific industrial uses are less documented compared to inorganic perchlorates .

Propriétés

Formule moléculaire |

C12H20ClNO4 |

|---|---|

Poids moléculaire |

277.74 g/mol |

Nom IUPAC |

1-butyl-2,4,6-trimethylpyridin-1-ium;perchlorate |

InChI |

InChI=1S/C12H20N.ClHO4/c1-5-6-7-13-11(3)8-10(2)9-12(13)4;2-1(3,4)5/h8-9H,5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

Clé InChI |

WJTMBDVEXHAUAI-UHFFFAOYSA-M |

SMILES canonique |

CCCC[N+]1=C(C=C(C=C1C)C)C.[O-]Cl(=O)(=O)=O |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves several steps. One common method includes the reaction of 2,4,6-trimethylpyridine with butyl chloride in the presence of a base to form 1-butyl-2,4,6-trimethylpyridinium chloride. This intermediate is then reacted with perchloric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Observations :

- Solubility: The organic pyridinium cation enhances solubility in non-aqueous solvents compared to inorganic perchlorates, which dominate in aqueous systems .

- Reactivity : The steric hindrance from the butyl and methyl groups reduces nucleophilic substitution reactivity, unlike ammonium perchlorate, which readily participates in redox reactions .

- Toxicity: Like other perchlorates, this compound likely disrupts iodide uptake in the thyroid due to ClO₄⁻’s ionic similarity to iodide (I⁻) . However, its organic cation may influence bioavailability compared to inorganic salts .

Analytical and Environmental Behavior

- Detection : Advanced techniques like HPLC/ESI/MS (as outlined in EPA Method 6850) are required to distinguish it from structurally similar compounds, such as periodate or chlorate, due to overlapping chromatographic retention times .

- Environmental Persistence: The compound’s non-volatile nature and high solubility mirror trends in inorganic perchlorates, facilitating groundwater contamination . Remediation strategies (e.g., ion exchange, bioremediation) effective for NH₄ClO₄ may apply but require validation for organic perchlorates .

Health and Regulatory Considerations

- Thyroid Disruption : Perchlorate’s inhibition of sodium-iodide symporters (NIS) is well-documented . While 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate shares this mechanism, its larger cation may reduce membrane permeability compared to NH₄ClO₄ .

- Regulatory Status : The U.S. EPA’s provisional cleanup goal for perchlorate (24.5 µg/L) applies broadly, but specific guidelines for organic perchlorates remain underdeveloped .

Activité Biologique

1-Butyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18N + ClO4 −

- Molecular Weight : 243.73 g/mol

- IUPAC Name : 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate

The biological activity of 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate is primarily attributed to its interactions with cellular membranes and proteins. As a cationic compound, it can disrupt membrane integrity and influence cellular signaling pathways. It is hypothesized that this compound may inhibit specific enzymes or receptors involved in cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its cationic nature allows it to interact with negatively charged bacterial membranes, leading to cell lysis.

-

Anticancer Properties :

- Preliminary research indicates potential anticancer effects through the induction of apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of mitochondrial pathways.

-

Neuroprotective Effects :

- Some studies suggest that it may have neuroprotective properties, potentially mitigating oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various pyridinium compounds, including 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its effectiveness as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .

Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that pre-treatment with the compound significantly reduced cell death compared to controls .

Comparative Analysis

To better understand the biological activity of 1-butyl-2,4,6-trimethylpyridin-1-ium perchlorate, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methylpyridinium Chloride | Structure | Antimicrobial |

| 1-Octylpyridinium Bromide | Structure | Anticancer |

| 1-Dodecylpyridinium Iodide | Structure | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.